2-Chloro-1-(3,5-dihydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7ClO3. It is known for its role as a reactant in the preparation of various derivatives, including anti-fungal triazolylacetophenone derivatives . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone typically involves the chlorination of 1-(3,5-dihydroxyphenyl)ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives.
Scientific Research Applications
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is involved in the development of anti-fungal agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and hydroxyl groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, in the development of anti-fungal agents, the compound may inhibit fungal enzymes, disrupting their metabolic processes .
Comparison with Similar Compounds
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone can be compared with similar compounds such as 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. While both compounds have similar structures, the position of the hydroxyl groups on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity . The unique arrangement of functional groups in this compound makes it particularly effective in certain synthetic and biological applications.
Similar compounds include:
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone .
Properties
IUPAC Name |
2-chloro-1-(3,5-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDQGFVJIMRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720524 | |
Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-43-8 | |
Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.